N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide
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Overview
Description
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide is a chemical compound that features a pyridine ring substituted with bromine and trifluoroethoxy groups, and a benzamide moiety substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Trifluoroethoxylation: The brominated pyridine is then reacted with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide is unique due to the presence of both bromine and chlorine substituents, as well as the trifluoroethoxy group. These functional groups confer specific chemical properties and reactivity, making the compound valuable for various applications .
Properties
IUPAC Name |
N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O2/c15-8-5-11(13(20-6-8)23-7-14(17,18)19)21-12(22)9-3-1-2-4-10(9)16/h1-6H,7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKULZYTVMFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC(=C2)Br)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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